Naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | naphthalene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Naphthalene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25135-16-4, 62238-84-0 | |
| Record name | Polynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8020913 | |
| Record name | Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |
| Record name | NAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4005 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/46 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/736 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Naphthalene | |
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Impurities |
Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |
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Color/Form |
White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |
CAS No. |
91-20-3 | |
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Melting Point |
176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |
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Chemical Reactions Analysis
Naphthalene undergoes various chemical reactions, primarily due to its aromatic nature:
Oxidation:
Reagents and Conditions: Oxidation with potassium permanganate or chromic acid.
Products: Phthalic anhydride is a common product of this compound oxidation.
Reduction:
Reagents and Conditions: Catalytic hydrogenation using palladium or platinum catalysts.
Products: Tetralin (1,2,3,4-tetrahydrothis compound) is formed.
Substitution:
Reagents and Conditions: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Scientific Research Applications
Medicinal Chemistry
Naphthalene and its derivatives are significant in drug discovery due to their broad spectrum of biological activities. The compound serves as a scaffold for various therapeutic agents. Notably, this compound-based molecules exhibit properties that make them effective against multiple pathophysiological conditions:
- Anticancer : this compound derivatives like etoposide and teniposide are used in cancer treatments.
- Antimicrobial : Compounds such as nafcillin and terbinafine are effective against bacterial infections.
- Anti-inflammatory : this compound derivatives have shown promise in reducing inflammation.
- Antiviral : Certain this compound compounds are being researched for their antiviral properties.
A comprehensive review of this compound's pharmacological aspects highlights its potential in developing novel therapeutics with fewer side effects through structural modifications .
Environmental Applications
This compound is also utilized in environmental studies, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Research indicates that specific microbial strains can effectively degrade this compound, making it a target for bioremediation efforts:
- Bioremediation : this compound is studied for its degradation by microorganisms, which can help mitigate pollution from PAHs in contaminated sites .
- Soil Health : Studies have shown that this compound can impact soil fauna and enzyme activity, affecting nutrient cycling and soil health .
Industrial Applications
In industrial settings, this compound is primarily used as an intermediate in the production of various chemicals:
Case Study 1: Biodegradation of this compound
A recent study highlighted the effectiveness of specific microbial strains in degrading this compound in contaminated environments. This research utilized advanced modeling techniques to predict biodegradability outcomes based on chemical structure .
Case Study 2: this compound in Drug Development
Research on this compound-derived compounds has led to the development of several FDA-approved drugs. The structural modifications of this compound-based scaffolds have resulted in novel therapeutic agents with enhanced efficacy against diseases such as cancer and bacterial infections .
Mechanism of Action
Naphthalene exerts its effects primarily through its aromatic structure, which allows it to participate in various chemical reactions. In biological systems, this compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity . The primary molecular targets include cellular membranes and proteins, which can result in cell damage and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene is part of a broader family of PAHs, which vary in ring count, conjugation, and substituents. Below is a detailed comparison with key analogs:
Structural and Physical Properties
Table 1: Physical and Chemical Properties of this compound and Similar PAHs
| Compound | Structure | Molecular Formula | Melting Point (°C) | Solubility in Hexane (g/L) | Van der Waals Energy (meV) |
|---|---|---|---|---|---|
| This compound | Two fused benzene | C₁₀H₈ | 80.6 | 31.3 (25°C) | 172 |
| Anthracene | Three linear rings | C₁₄H₁₀ | 218 | 0.45 (25°C) | 245 |
| Phenanthrene | Three bent rings | C₁₄H₁₀ | 101 | 4.5 (25°C) | 198 |
| Pyrene | Four fused rings | C₁₆H₁₀ | 150 | 1.4 (25°C) | 282 |
| Acenaphthene | Partially saturated | C₁₂H₁₀ | 95 | 3.8 (20°C) | N/A |
Key Observations :
- Melting Points : this compound’s lower melting point (80.6°C) compared to anthracene (218°C) and pyrene (150°C) reflects weaker intermolecular forces due to its smaller size .
- Solubility : this compound’s higher solubility in hexane (31.3 g/L) than anthracene (0.45 g/L) or pyrene (1.4 g/L) is attributed to its lower molecular symmetry and reduced Van der Waals interactions .
- Conjugation : Anthracene and phenanthrene (three rings) exhibit extended π-conjugation, leading to distinct electronic properties. Phenanthrene’s bent structure reduces symmetry, enhancing solubility compared to linear anthracene .
Electronic and Optical Properties
- Excited-State Behavior : this compound’s excited-state calculations converge faster (7.3 iterations with double excitations) than anthracene (13.3 iterations) due to its simpler electronic structure. However, converged excitation energies for larger PAHs are similar .
- Band Gaps : this compound diimides (NDIs) have tunable HOMO-LUMO gaps, enabling applications in artificial photosynthesis. Core-substituted NDIs show red-shifted absorption spectra compared to unmodified this compound .
Environmental and Toxicological Profiles
Table 2: Toxicity and Environmental Presence
| Compound | Carcinogenicity (IARC) | Major Environmental Sources | Key Metabolites |
|---|---|---|---|
| This compound | Group 2B (Possible) | Coal tar, mothballs, vehicle exhaust | 1,2-Dihydroxythis compound |
| Anthracene | Group 3 (Not classified) | Fossil fuel combustion | Anthraquinone |
| Benzo[a]pyrene | Group 1 (Carcinogenic) | Tobacco smoke, grilled foods | Benzo[a]pyrene-7,8-diol-9,10-epoxide |
Key Observations :
- Toxicity : this compound is a model PAH in toxicity studies, linked to hemolytic anemia in humans. Anthracene and phenanthrene are less toxic but persist in soil and water .
- Environmental Presence : this compound dominates PAH profiles in urban PM₂.₅ (e.g., 22.9–248.25 ng/m³ in Jia-mu-si, China), often co-occurring with chrysene and fluoranthene .
Biological Activity
Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is recognized for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article provides an in-depth examination of the biological activities associated with this compound and its derivatives, supported by case studies and research findings.
Chemical Structure and Properties
This compound is composed of two fused benzene rings, giving it a unique structure that contributes to its biological activity. The chemical formula for this compound is , and it is characterized by its low solubility in water but high solubility in organic solvents.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance:
- This compound-Substituted Triazole Derivatives : A study evaluated a series of this compound-substituted triazole spirodienones, revealing that compound 6a exhibited significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, inducing apoptosis and cell cycle arrest. In vivo tests showed that this compound effectively suppressed tumor growth in mice at doses of 20 mg/kg without apparent toxicity to major organs .
- This compound-Chalcone Derivatives : Another investigation synthesized ten new this compound-chalcone derivatives. Among these, compound 2j demonstrated an IC50 value of 7.835 ± 0.598 μM against the A549 lung cancer cell line while also exhibiting antibacterial and antifungal properties . The structure-activity relationship indicated that specific substitutions on the this compound ring enhanced biological activity.
Antimicrobial Properties
This compound has shown promising results against various microbial strains:
- A study reported that certain this compound derivatives possess significant antibacterial and antifungal activities, suggesting their potential as dual-action therapeutic agents . The incorporation of functional groups on the this compound structure was found to increase these activities.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties:
- Research indicates that this compound derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Toxicological Considerations
Despite its beneficial effects, this compound's toxicity profile warrants attention:
- Studies have indicated that long-term exposure to this compound can lead to respiratory issues and potential carcinogenic effects. The Health Council of the Netherlands summarized findings from various studies indicating lung and nasal lesions in animal models exposed to this compound . The metabolism of this compound involves cytochrome P450 enzymes, leading to reactive metabolites that can cause tissue damage.
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
Preparation Methods
Fractional Distillation and Dehydration
Raw coal tar undergoes initial distillation in a weight-removing column at controlled temperatures. Light fractions (boiling point <200°C), including benzene, toluene, and indenes, are removed first. This compound-rich fractions distill between 210°C and 225°C under steam injection, yielding crude this compound. Subsequent dehydration in settling tanks at 90°C–100°C removes residual water, achieving >95% purity.
Rectification and Crystallization
Dehydrated crude this compound enters a rectification tower operating at 210°C–216°C and 1–1.2 MPa. Carbolic oil vapors are condensed and separated, while liquid this compound crystallizes in rotary drum crystallizers. This step elevates purity to 99.5%, with a typical yield of 8–12% from raw coal tar.
Table 1: Industrial this compound Production Parameters
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Dehydration Temp. | 90°C | 95°C | 100°C |
| Rectification Temp. | 210°C | 214°C | 216°C |
| Pressure (MPa) | 1.0 | 1.1 | 1.2 |
| Final Purity (%) | 99.4 | 99.5 | 99.6 |
Traditional Synthetic Methods
Before modern catalysis, this compound derivatives were synthesized via electrophilic substitution and cycloaddition reactions. These methods remain relevant for functionalized naphthalenes.
Diels-Alder Cycloaddition
The reaction between homophthalic anhydride (70) and sulfinyl dienophiles (71) generates bicyclic intermediates (72), which aromatize to substituted naphthalenes (73) (Scheme 19,). Yields range from 45% to 78%, depending on the dienophile’s electronic properties.
Friedel-Crafts Acylation
Electron-rich arenes like methoxythis compound undergo Friedel-Crafts ring closure with acyl chlorides. For example, treatment of 8-methoxy-1-naphthoic acid (10) with polyphosphoric acid (PPA) at 100°C yields angular naphthoquinones (12) in 86% yield (Scheme 2,).
Transition Metal-Mediated Syntheses
Transition metals enable regioselective this compound formation under milder conditions than classical methods.
Dötz Benzannulation
Chromium carbene complexes (80) react with alkynes to form naphthols (81) via benzannulation (Scheme 22,). This method, discovered by Dötz in 1975, achieves 60–85% yields for electron-deficient alkynes but requires inert conditions and specialized ligands.
Palladium-Catalyzed Coupling
Ullmann ether coupling of 1-naphthol with iodinated esters (e.g., isopropyl 8-iodo-1-naphthoate) produces dimeric naphthalenes. Subsequent bromination and hydrolysis yield carboxylic acid precursors for Friedel-Crafts cyclization (Scheme 4,).
Modern Organic Synthesis Techniques
Recent advances prioritize atom economy and functional group tolerance.
Homophthalic Anhydride Rearrangement
Michael addition of homophthalic anhydride anions (74) to α,β-unsaturated carbonyl compounds forms this compound precursors. For example, reaction with methyl vinyl ketone at −78°C yields 1,4-dimethylthis compound in 67% yield after aromatization.
Triflic Acid-Promoted Cyclizations
Trifluoromethanesulfonic acid catalyzes the cyclodehydration of β-arylpropionic acids to naphthalenes. This method avoids metal catalysts and achieves 70–90% yields for electron-neutral substrates.
Table 2: Comparative Analysis of this compound Synthesis Methods
| Method | Yield (%) | Temp. Range (°C) | Key Advantage |
|---|---|---|---|
| Coal Tar Distillation | 8–12 | 210–225 | Industrial scalability |
| Diels-Alder | 45–78 | 80–120 | Functional group tolerance |
| Dötz Benzannulation | 60–85 | 20–50 | Regioselectivity |
| Ullmann Coupling | 55–91 | 100–130 | Dimer synthesis |
Analytical Methods for Characterization
Q & A
Q. How can combustion analysis be used to determine the empirical formula of naphthalene?
- Methodological Answer : Combustion analysis involves burning a known mass of this compound and measuring the masses of CO₂ and H₂O produced. Using molar masses (CO₂ = 44.01 g/mol, H₂O = 18.02 g/mol), calculate the moles of carbon and hydrogen in the original sample. For example, 1 mol of CO₂ corresponds to 1 mol of carbon, and 1 mol of H₂O corresponds to 2 mol of hydrogen. Convert these values to mass percentages and derive the empirical formula via stoichiometric ratios .
Q. What experimental methods are used to determine the freezing point of this compound?
- Methodological Answer : A controlled heating-cooling cycle is employed. Heat this compound to ~100°C, then monitor temperature changes during cooling at fixed intervals (e.g., every 15 seconds). Plot temperature vs. time to identify the plateau phase (freezing point). Theoretical values (e.g., 80.1°C) are compared with experimental results to calculate percent error .
Q. How is this compound quantified in environmental samples using gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : Calibrate GC-MS with this compound standards of known concentrations. Extract this compound from samples using solvents (e.g., hexane) and purify via solid-phase extraction. Inject the extract into the GC-MS system, and compare retention times and mass spectra with standards. Quantify using peak area integration and calibration curves .
Advanced Research Questions
Q. How can conflicting data on this compound’s hematological toxicity be resolved in systematic reviews?
- Methodological Answer : Follow ATSDR’s systematic review framework:
Literature Screening : Identify studies via databases (e.g., PubMed) using keywords like "this compound toxicity" and filter by inclusion criteria (species, exposure routes, outcomes) .
Data Extraction : Use standardized forms to collect study design, dose-response data, and health outcomes (Table C-2 in ).
Risk of Bias Assessment : Apply questionnaires (Tables C-6, C-7) to evaluate randomization, blinding, and outcome completeness. Tier studies as high, medium, or low bias .
Confidence Rating : Assign initial confidence based on study design robustness (Tables C-10–C-12) and synthesize evidence to resolve contradictions .
Q. What experimental designs are optimal for assessing inhalation toxicity of this compound in animal models?
- Methodological Answer :
- Exposure Chambers : Use whole-body or nose-only inhalation systems to control aerosolized this compound concentrations.
- Dose Gradation : Test multiple exposure levels (e.g., 0–50 ppm) across acute (≤14 days), intermediate (15–364 days), and chronic (≥1 year) durations.
- Endpoints : Monitor respiratory function (e.g., spirometry), histopathology (lung tissue), and biomarkers (urinary 1-naphthol). Include control groups and blinded assessments to minimize bias .
Q. How can emission rates of this compound from historical artifacts be quantified non-invasively?
- Methodological Answer :
Deploy passive samplers (e.g., thermal desorption tubes) near artifacts in controlled environments. Analyze adsorbed this compound via GC-MS. Calculate emission rates (µg/day) using the formula:
Validate results with temperature-variant tests (e.g., 17°C vs. 21°C) to assess environmental impacts .
Q. What computational models predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use fugacity-based models (e.g., EQC Level III) to simulate partitioning between air, water, sediment, and biota. Input parameters include octanol-water partition coefficient (log Kow = 3.45), Henry’s law constant (4.8 × 10⁻⁴ atm·m³/mol), and biodegradation rates. Validate predictions with field data from contaminated sites .
Q. How is mechanistic toxicology applied to study this compound-induced carcinogenicity?
- Methodological Answer :
- In Vitro : Expose human cell lines (e.g., HepG2) to this compound metabolites (1,2-naphthoquinone) and measure DNA adduct formation via ³²P-postlabeling.
- In Vivo : Use transgenic rodent models (e.g., Tg.rasH2) to assess tumorigenicity.
- Omics Integration : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) and validate with qPCR/Western blot .
Guidance for Methodological Rigor
- Data Validation : Cross-check analytical results with certified reference materials (NIST) .
- Statistical Analysis : Use ANOVA for dose-response comparisons and Cox regression for survival studies. Report confidence intervals and p-values .
- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
